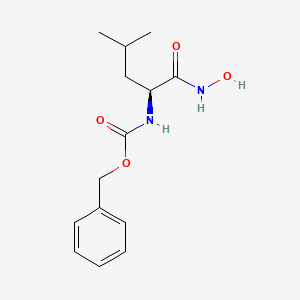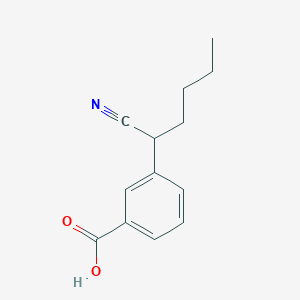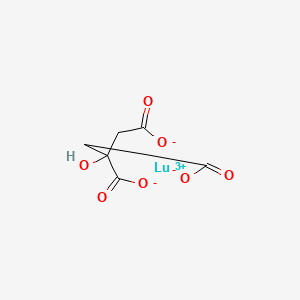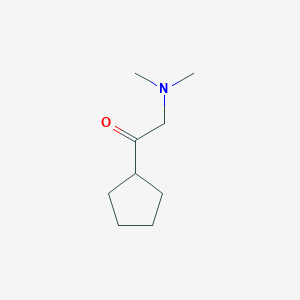
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate is an ester compound characterized by its pleasant odor, which is often used in the fragrance and flavor industry. Esters like this one are known for their distinctive aromas and are commonly found in natural products such as fruits and flowers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The specific reaction involves the condensation of 2,3-dimethylbutanoic acid with ethanol, using sulfuric acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 2,3-dimethylbutanoic acid and ethanol.
Reduction: 2,3-dimethylbutanol.
Substitution: Depending on the nucleophile, various substituted products.
Aplicaciones Científicas De Investigación
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate exerts its effects involves its interaction with olfactory receptors in the nose, leading to the perception of its characteristic odor. On a molecular level, the ester bond can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which may have further biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent and in the fragrance industry.
Methyl butyrate: Known for its fruity aroma, used in flavorings and perfumes.
Isopropyl butyrate: Similar in structure and used in similar applications.
Uniqueness
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate is unique due to its specific structure, which imparts a distinct aroma and makes it particularly valuable in the fragrance and flavor industry. Its branched structure also influences its reactivity and the types of reactions it can undergo .
Propiedades
Número CAS |
63791-89-9 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
ethyl 2,3-dimethyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-7-13-10(12)11(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3 |
Clave InChI |
GZSQHOCMNQXKNO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)

![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)




![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)




